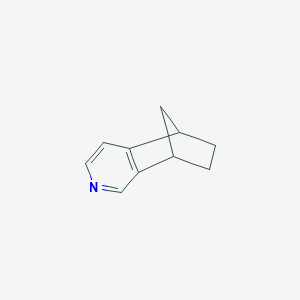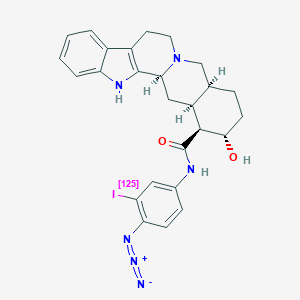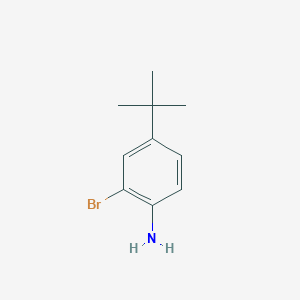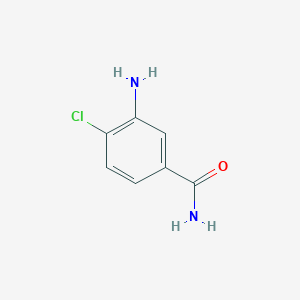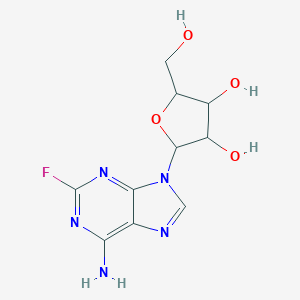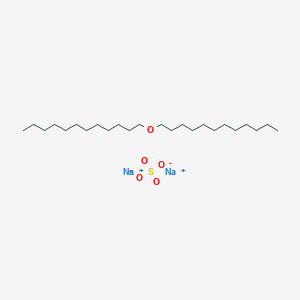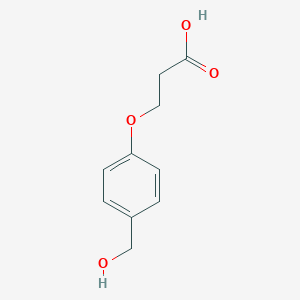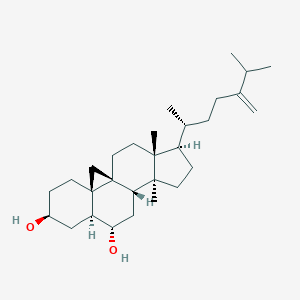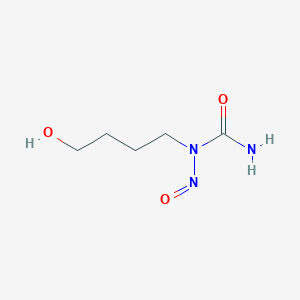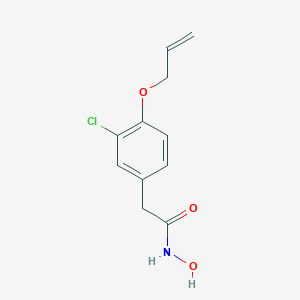
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester is a chemical compound used in scientific research for its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester is not fully understood, but it is thought to act on the cholinergic system in the brain. It may also have anti-inflammatory effects and modulate the immune system.
Effets Biochimiques Et Physiologiques
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester has been shown to increase acetylcholine levels in the brain, which is important for cognitive function. It also reduces inflammation and oxidative stress, which are thought to contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester in lab experiments is its potential therapeutic effects on various diseases. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the synthesis method for this compound is complex and may be difficult to reproduce.
Orientations Futures
For piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester research include further investigation into its mechanism of action and potential therapeutic effects on various diseases. It may also be useful to explore the potential of this compound as a drug candidate for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound.
Méthodes De Synthèse
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester can be synthesized through a multi-step process involving the reaction of piperazine with heptyne, followed by esterification with ethyl bromoacetate and carboxylation with sodium hydroxide. The final product is obtained through purification by crystallization.
Applications De Recherche Scientifique
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester has been used in scientific research for its potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.
Propriétés
Numéro CAS |
109699-57-2 |
|---|---|
Nom du produit |
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester |
Formule moléculaire |
C15H27BrN2O2 |
Poids moléculaire |
347.29 g/mol |
Nom IUPAC |
ethyl 4-hept-2-ynyl-4-methylpiperazin-4-ium-1-carboxylate;bromide |
InChI |
InChI=1S/C15H27N2O2.BrH/c1-4-6-7-8-9-12-17(3)13-10-16(11-14-17)15(18)19-5-2;/h4-7,10-14H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
JFSUSZVGXIKYPE-UHFFFAOYSA-M |
SMILES |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)C.[Br-] |
SMILES canonique |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)C.[Br-] |
Synonymes |
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



